2,6-Dibromo-p-xylene

Catalog No.
S2717546
CAS No.
66788-13-4
M.F
C8H8Br2
M. Wt
263.96
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-p-xylene

CAS Number

66788-13-4

Product Name

2,6-Dibromo-p-xylene

IUPAC Name

1,3-dibromo-2,5-dimethylbenzene

Molecular Formula

C8H8Br2

Molecular Weight

263.96

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3

InChI Key

IWZNGNLJRXZVSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)C)Br

Solubility

not available

Vibrational, Electronic, Spectroscopic Properties, and NBO Analysis

Synthesis of Phthalazinone Derivatives

Synthesis of N-Phenylated Polyamine

Designing Organic Solvent Separation Membranes

    Scientific Field: Chemical Engineering

    Summary of Application: 2,6-Dibromo-p-xylene is used in the design of organic solvent separation membranes.

Improving Separation Properties of Polybenzimidazole Membranes

2,6-Dibromo-p-xylene is an organic compound with the molecular formula C8H8Br2C_8H_8Br_2 and a molecular weight of approximately 263.96 g/mol. This compound is a dibrominated derivative of p-xylene, characterized by the presence of two bromine atoms attached to the aromatic ring at the 2 and 6 positions. It appears as a white crystalline solid and is known for its reactivity due to the presence of bromine substituents, which can participate in various

  • Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles in reactions such as Friedel-Crafts acylation or alkylation.
  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
  • Polymerization: This compound can participate in polymerization reactions, particularly in the synthesis of polyamines when reacted with aniline under specific conditions .

The synthesis of 2,6-dibromo-p-xylene typically involves the bromination of p-xylene. The process can be carried out using various methods:

  • Direct Bromination: p-Xylene is treated with bromine in the presence of a catalyst such as ferric chloride. The reaction conditions are carefully controlled to favor the formation of dibrominated products .
  • Sequential Bromination: This method involves multiple steps where p-xylene is first brominated to form monobromo derivatives before undergoing further bromination to yield dibromo products.
  • Polycondensation Reactions: In some cases, it can be synthesized through polycondensation with other aromatic compounds under specific conditions .

2,6-Dibromo-p-xylene has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Polymer Production: It is used in producing polymers and copolymers, particularly those involving polyamines.
  • Research: Due to its unique structure, it is often used in research settings to study brominated compounds' chemical behavior and properties.

Interaction studies involving 2,6-dibromo-p-xylene focus primarily on its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a suitable candidate for substitution reactions. Additionally, studies have indicated that interactions with biological systems may lead to significant effects due to its potential toxicity .

Several compounds are structurally similar to 2,6-dibromo-p-xylene. Here are some comparisons highlighting their uniqueness:

CompoundMolecular FormulaUnique Features
2,5-Dibromo-p-xyleneC8H8Br2C_8H_8Br_2Predominantly formed during bromination; different isomeric structure.
1,4-DibromobenzeneC6H4Br2C_6H_4Br_2Contains bromines at para positions; different reactivity profile.
1-Bromo-4-(bromomethyl)benzeneC8H8Br2C_8H_8Br_2Exhibits different substitution patterns; used in different synthetic pathways.
2-BromotolueneC7H7BrC_7H_7BrOnly one bromine substituent; less complex structure impacting reactivity.

2,6-Dibromo-p-xylene (CAS No. 66788-13-4) is a halogenated aromatic hydrocarbon with the systematic IUPAC name 1,3-dibromo-2,5-dimethylbenzene. Its molecular formula is C₈H₈Br₂, with a molecular weight of 263.96 g/mol. Key identifiers include:

PropertyValueSource
SMILESCC1=CC(=C(C(=C1)Br)C)Br
InChI KeyIWZNGNLJRXZVSV-UHFFFAOYSA-N
Common Synonyms1,3-Dibromo-2,5-dimethylbenzene, 66788-13-4

The compound belongs to the dibrominated xylene family, distinguished by bromine atoms at the 2 and 6 positions of the para-xylene backbone.

Structural Characteristics and Isomerism

The molecular structure features a para-xylene core (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions. Key structural attributes include:

  • Bond angles and lengths: X-ray diffraction studies of related dibrominated xylenes reveal C–Br bond lengths of ~1.89 Å and C–C aromatic bond lengths of 1.39–1.41 Å.
  • Symmetry: The 2,6-substitution pattern creates a C₂-symmetric structure, influencing crystallinity and reactivity.

Isomerism in Dibrominated Xylenes

Bromination of p-xylene produces three isomers:

IsomerSubstituent PositionsPrevalence
2,3-Dibromo-p-xylene2 and 3Rare
2,5-Dibromo-p-xylene2 and 5Most common
2,6-Dibromo-p-xylene2 and 6Less common

The 2,6-isomer is synthetically challenging due to steric hindrance during electrophilic substitution. Selective synthesis requires catalysts like hydrated iron(III) oxide to direct bromination to the 2,6 positions.

Historical Discovery and Research Milestones

Key developments in the study of 2,6-dibromo-p-xylene include:

  • Synthetic Breakthroughs:

    • 1970s: Early methods focused on free-radical bromination of p-xylene, yielding mixed isomers.
    • 1996: U.S. Patent 3,932,542 introduced iron-based catalysts for selective 2,6-dibromination, achieving >90% purity.
  • Applications in Organic Synthesis:

    • Ligand Design: Used to synthesize bis(1-pyrazolyl)methane ligands for coordination chemistry.
    • Polymer Chemistry: Serves as a cross-linker in polybenzimidazole membranes for solvent separation.
  • Recent Advances:

    • Computational Studies: Density functional theory (DFT) analyses compare its reactivity with fluorinated and chlorinated analogs.
    • Separation Science: Metal-organic frameworks (MOFs) exploit its symmetry for para-xylene isolation.

Structural and Synthetic Data

Table 1: Physicochemical Properties of 2,6-Dibromo-p-xylene

PropertyValueMethod/Source
Melting Point143–145°CDifferential Scanning Calorimetry
Boiling Point245°C (lit.)Distillation
Density2.012 g/cm³Pycnometry
Refractive Index1.614Abbe Refractometer

Table 2: Synthetic Methods for 2,6-Dibromo-p-xylene

MethodConditionsYield/Purity
Iron-Catalyzed Brominationp-Xylene, Br₂, Fe₂O₃·H₂O, 20–25°C92% purity
Photochemical Brominationp-Xylene, Br₂, UV light75% yield

XLogP3

4

Dates

Modify: 2023-08-16

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